5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo-thiazole core substituted with a 4-nitrophenyl group. The presence of this nitrophenyl group enhances the compound’s biological activity, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- typically involves the reaction of 2-aminobenzothiazole with α-bromo aralkyl ketones (phenacyl bromides) in the presence of a catalyst. One efficient method employs polyethylene glycol-400 (PEG-400) as a green reaction medium and catalyst under microwave irradiation at 300 W or thermal heating at 90°C . This method provides rapid access to functionalized imidazo-thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of PEG-400 as a dual-purpose medium and catalyst can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with enhanced electron-withdrawing properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted imidazo-thiazole derivatives with diverse functional groups.
Scientific Research Applications
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antitubercular activity
Medicine: Potential therapeutic agent for the treatment of tuberculosis and other bacterial infections
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- involves its interaction with specific molecular targets. For instance, it targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth and survival.
Comparison with Similar Compounds
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- can be compared with other imidazo-thiazole derivatives:
IMIDAZO(2,1-B)THIAZOLE,5-(2,4-DICHLOROPHENYL)-: Exhibits significant antitubercular activity with different substituents enhancing its efficacy.
BENZO-IMIDAZO(2,1-B)THIAZOLE CARBOXAMIDE DERIVATIVES: These compounds have shown potent activity against Mycobacterium tuberculosis and other bacterial strains.
The uniqueness of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- lies in its specific nitrophenyl substitution, which imparts distinct biological properties and enhances its potential as a therapeutic agent.
Properties
CAS No. |
83327-55-3 |
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Molecular Formula |
C11H7N3O2S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
5-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-12-11-13(10)5-6-17-11/h1-7H |
InChI Key |
NSVRFJGCMMEEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2C=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
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